![molecular formula C20H32O3 B1210608 5-Hete](/img/structure/B1210608.png)
5-Hete
Overview
Description
5-Hete, also known as this compound, is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
Role in Glioma Progression
Recent studies have highlighted the involvement of 5-HETE in glioma, a type of brain tumor. The enzyme ALOX5, which produces this compound, is upregulated in glioma cells. This upregulation promotes an immunosuppressive tumor microenvironment by facilitating the migration and polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2 phenotype. Targeting the ALOX5/5-HETE axis has emerged as a potential therapeutic strategy, with nanobodies designed to inhibit this compound secretion showing promise in enhancing anti-tumor immunity when combined with immune checkpoint inhibitors .
Implications in Other Cancers
In vitro studies suggest that this compound may also promote the growth of various cancers, including prostate and breast cancer. It has been observed that this compound can influence cellular signaling pathways that lead to increased cell proliferation and survival under oxidative stress conditions .
Inflammation and Immune Response
Pro-Inflammatory Effects
this compound is recognized for its pro-inflammatory properties. It contributes to bronchoconstriction in human airways and plays a role in mediating vascular responses during inflammation. Studies have shown that it enhances vascular permeability and can induce pulmonary edema, highlighting its potential as a target for managing inflammatory lung diseases .
Modulation of Immune Cells
The compound has been shown to modulate immune cell functions, particularly neutrophils. For instance, when acylated into phosphatidylethanolamine, this compound can stimulate superoxide production and interleukin-8 release from neutrophils while inhibiting the formation of neutrophil extracellular traps . This dual role suggests that this compound could be pivotal in both promoting and regulating inflammatory responses.
Cardiovascular Applications
Effects on Hypertrophy
Research indicates that this compound contributes to angiotensin II-mediated cardiac hypertrophy. Inhibitors targeting lipoxygenase pathways have demonstrated efficacy in attenuating hypertrophic responses in animal models, suggesting that modulation of this compound levels may offer therapeutic benefits for heart diseases characterized by hypertrophy and inflammation .
Bone Remodeling
Influence on Osteoclast Activity
In vitro studies have shown that this compound can stimulate osteoclast-dependent bone resorption at low concentrations. It also inhibits bone nodule formation induced by morphogenetic proteins, indicating its regulatory role in bone remodeling processes . This application could be significant for conditions like osteoporosis where bone resorption exceeds formation.
Reproductive Health
Role in Labor Induction
Elevated levels of this compound have been observed in the human uterus during labor. It enhances myometrial contractility, suggesting a potential role in the physiological processes leading to parturition . This effect could be leveraged for therapeutic interventions aimed at managing labor complications.
Summary Table: Applications of this compound
Application Area | Mechanism/Effect | Potential Therapeutic Implications |
---|---|---|
Cancer Research | Promotes glioma progression via ALOX5; influences other cancers' growth | Targeting ALOX5/5-HETE axis for cancer therapy |
Inflammation | Induces bronchoconstriction; increases vascular permeability | Management of inflammatory diseases |
Cardiovascular Health | Contributes to cardiac hypertrophy via angiotensin II signaling | Therapeutics for heart disease |
Bone Remodeling | Stimulates osteoclast activity; inhibits bone formation | Treatment strategies for osteoporosis |
Reproductive Health | Enhances uterine contractility during labor | Potential interventions for labor management |
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
InChI Key |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Synonyms |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Origin of Product |
United States |
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